molecular formula C22H16ClN3O2 B7712204 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)benzamide

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)benzamide

Cat. No.: B7712204
M. Wt: 389.8 g/mol
InChI Key: FJUUBTOYIJPBEE-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)benzamide is a heterocyclic compound that features an oxadiazole ring

Preparation Methods

The synthesis of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)benzamide typically involves a multi-step process. One common synthetic route starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production.

Chemical Reactions Analysis

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)benzamide can be compared with other similar compounds, such as:

    1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure and may have similar biological activities.

    1,3,4-thiadiazole derivatives: These compounds have a similar heterocyclic structure but with sulfur instead of oxygen, leading to different properties and applications.

    Indole derivatives: These compounds have a different core structure but may exhibit similar biological activities due to their aromatic nature.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and potential of this compound in scientific research and industry.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c1-14-10-12-15(13-11-14)24-21(27)16-6-2-3-7-17(16)22-25-20(26-28-22)18-8-4-5-9-19(18)23/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUUBTOYIJPBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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